4-[5-(Aminomethyl)-2-furyl]benzamide is a compound that combines a furan ring with a benzamide moiety, making it a member of the class of heterocyclic compounds. This compound has garnered attention for its potential biological applications, particularly in medicinal chemistry due to its structural features that may interact with various biological targets.
This compound can be classified as a benzamide derivative and a furan-containing compound. It is synthesized through various organic reactions involving the furan ring and benzamide functionalities. The compound's molecular formula is with a molecular weight of 216.24 g/mol.
The synthesis of 4-[5-(aminomethyl)-2-furyl]benzamide typically involves several key steps:
While specific industrial methods for producing 4-[5-(aminomethyl)-2-furyl]benzamide are not extensively documented, general organic synthesis principles apply, including optimizing reaction conditions and ensuring high yields and purity of the final product.
The structure of 4-[5-(aminomethyl)-2-furyl]benzamide features a furan ring substituted at the 5-position with an aminomethyl group and attached to a benzamide group at the 4-position. The compound can be represented with the following structural data:
4-[5-(aminomethyl)-2-furyl]benzamide can participate in several chemical reactions:
The mechanism of action for 4-[5-(aminomethyl)-2-furyl]benzamide largely depends on its specific application in biological systems. It may act by binding to enzymes or receptors, modulating their activity, which could lead to various biological effects. The precise pathways and targets involved would vary based on the context of its use.
Property | Value |
---|---|
Molecular Formula | C12H12N2O2 |
Molecular Weight | 216.24 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), or mass spectrometry may provide further insights into its chemical behavior and structure confirmation.
4-[5-(aminomethyl)-2-furyl]benzamide has potential applications in several fields:
The discovery of 4-[5-(aminomethyl)-2-furyl]benzamide emerged during intensive efforts to combat highly pathogenic filoviruses following the 2014–2016 Ebola virus epidemic in West Africa. This outbreak – the largest recorded in history – exposed critical gaps in therapeutic options for rapid-onset viral hemorrhagic fevers. While vaccines like rVSV-ZEBOV (Ervebo®) represented significant advances, their production timelines (6–36 months) rendered them impractical for immediate outbreak response [1]. This therapeutic void accelerated small-molecule drug discovery initiatives targeting viral entry mechanisms, considered a pharmacologically vulnerable phase in the viral life cycle [9].
High-throughput screening (HTS) of chemical libraries against pseudotyped Ebola virus (EBOV) and Marburg virus (MARV) glycoproteins identified early 4-(aminomethyl)benzamide hits such as CBS1118. This compound demonstrated dual inhibitory activity against both EBOV and MARV pseudovirions with EC₅₀ values <10 μM, establishing the benzamide scaffold’s broad-spectrum potential [1]. Subsequent medicinal chemistry campaigns focused on optimizing this core structure, leading to the synthesis and evaluation of furan-containing derivatives including 4-[5-(aminomethyl)-2-furyl]benzamide. The rationale incorporated:
This compound belongs to a class of entry inhibitors that destabilize viral glycoprotein-mediated membrane fusion, a mechanism validated by structural studies of toremifene-EBOV GP interactions [1] [9]. Its emergence coincided with critical advancements in antiviral design against enveloped viruses, particularly those targeting surface glycoproteins to prevent host cell invasion [9].
4-[5-(Aminomethyl)-2-furyl]benzamide embodies a tripartite pharmacophore architecture integrating distinct moieties with complementary biological roles:
Furan Heterocycle: The 2,5-disubstituted furan ring serves as a planar bioisostere of phenyl groups but introduces enhanced dipole moments (1.60–2.42 D) and reduced lipophilicity (cLogP reduction ~0.5–1.0 versus phenyl). This modification improves water solubility while maintaining the spatial disposition required for target engagement. The furan oxygen participates in hydrogen-bond acceptor interactions with viral glycoprotein residues, a feature less pronounced in phenyl analogs [3] [8].
Benzamide Core: Provides a rigid planar framework conducive to π-stacking interactions with aromatic residues in viral fusion proteins. The amide linkage (-CONH-) enables critical hydrogen bonding with targets like EBOV GP1/GP2 subunits, confirmed through mutagenesis studies of related benzamides [1] [6].
Aminomethyl Side Chain: The -CH₂NH₂ group delivers protonatable nitrogen (pKₐ ~9.5–10.5) essential for ionic interactions with aspartate/glutamate residues in viral glycoproteins. This moiety’s positioning mimics natural cationic residues involved in membrane fusion initiation [1] [7].
Table 1: Structural Descriptors of 4-[5-(Aminomethyl)-2-furyl]benzamide
Property | Value/Descriptor | Significance |
---|---|---|
IUPAC Name | 4-[5-(Aminomethyl)furan-2-yl]benzamide | Formal chemical nomenclature |
CAS Registry Number | 923160-48-9 | Unique compound identifier |
Molecular Formula | C₁₂H₁₂N₂O₂ | Elemental composition |
Molecular Weight | 216.24 g/mol | Mass for stoichiometric calculations |
SMILES Notation | O=C(N)C1=CC=C(C2=CC=C(CN)O2)C=C1 | Linear structure encoding |
Key Functional Groups | Primary amide, aminomethyl, furan | Pharmacophore elements defining activity |
This structural framework aligns with privileged scaffolds in antiviral drug discovery. The furan-benzamide combination occurs in inhibitors targeting diverse viruses including:
The molecule’s <300 Da molecular weight and moderate logP (~2.0–2.5 predicted) adhere to Lipinski’s Rule of Five parameters, suggesting favorable oral bioavailability potential. Conformational studies indicate that the dihedral angle between furan and phenyl rings ranges from 25–40°, optimizing spatial orientation for target binding [1] [8].
CAS No.: 18326-62-0
CAS No.: 53938-08-2
CAS No.: 2570-24-3
CAS No.: 2016-48-0
CAS No.: 21416-85-3